Enhanced Nucleophilic Aromatic Substitution (SNAr) Reactivity of 6-(Methylsulfonyl)isoquinolin-1(2H)-one Versus 6-Chloro and 6-Bromo Analogs
Kinetic studies on methylsulfonyl-substituted isoquinolines demonstrate that the methylsulfonyl leaving group confers dramatically higher reactivity in nucleophilic aromatic substitution (SNAr) compared to chloro or bromo substituents. Direct comparisons under identical conditions revealed that methylsulfonyl compounds are approximately 40 to 100 times more reactive than the corresponding chloro compounds [1]. This reactivity advantage is attributed to a lower activation energy for the rate-determining step, enabling milder reaction conditions and broader substrate scope in cross-coupling and functionalization reactions [1].
| Evidence Dimension | Relative rate of nucleophilic aromatic substitution (methoxide ion) |
|---|---|
| Target Compound Data | 40–100× greater reactivity vs chloro analog (inferred from methylsulfonyl isoquinoline class) |
| Comparator Or Baseline | 6-Chloro-2H-isoquinolin-1-one (rate = 1.0) |
| Quantified Difference | 40- to 100-fold rate enhancement |
| Conditions | Reaction with methoxide ion; direct comparison of methylsulphonyl and chloro heterocycles |
Why This Matters
Procurement of the methylsulfonyl analog is essential when designing synthetic routes that require rapid SNAr at the 6-position, as halogenated alternatives require harsher conditions, longer reaction times, or may fail to react altogether.
- [1] Barlin, G. B.; Brown, W. V. Kinetics of reactions in heterocycles. Part III. Replacement of the methylsulphonyl group from quinoline, isoquinoline, quinoxaline, cinnoline, and phthalazine by methoxide ion. J. Chem. Soc. B 1967, 736–740. View Source
